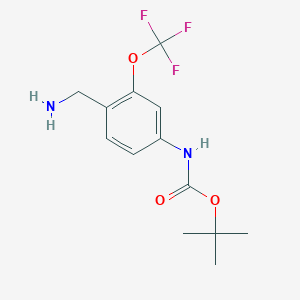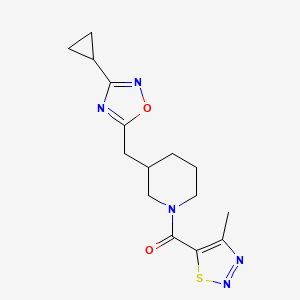
1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Compounds with structural features similar to the query molecule, including those with azolylphenyl oxazolidinones and triazole derivatives, have been studied for their antibacterial properties. These studies aim to expand the spectrum of activity of antibiotics to include Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Such research indicates the potential of these molecules in addressing antibiotic resistance and expanding treatment options for bacterial infections (Genin et al., 2000).
Anti-Inflammatory and Analgesic Activities
Derivatives of pyrazole, another core structure related to the query compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutics for inflammation and pain management, showcasing the medicinal chemistry applications of such molecules (Fahmy et al., 2012).
Anticancer and Enzyme Inhibition
Research into pyrazolopyrimidines derivatives, which share a resemblance to the query compound, focuses on their anticancer and enzyme inhibition properties. This indicates a potential avenue for the development of novel cancer therapies and the study of enzyme-related disease mechanisms (Rahmouni et al., 2016).
Selective Estrogen Receptor Modulation
Compounds structurally related to the query molecule, particularly those involving pyridinyl and triazolyl moieties, have been investigated for their role as selective estrogen receptor degraders (SERDs). This research is crucial for developing new treatments for hormone receptor-positive breast cancer, emphasizing the compound's relevance in oncology (Scott et al., 2020).
CNS Activity
Investigations into the central nervous system (CNS) activities of related compounds, including those with azetidine and pyrazolone structures, highlight their potential as antidepressant and nootropic agents. This area of research explores the possibilities for treating mood disorders and enhancing cognitive functions (Thomas et al., 2016).
properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-9-17(10-20(27)25(14)15-7-8-15)29-18-12-24(13-18)21(28)19-11-22-26(23-19)16-5-3-2-4-6-16/h2-6,9-11,15,18H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBBDLGVLGSBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

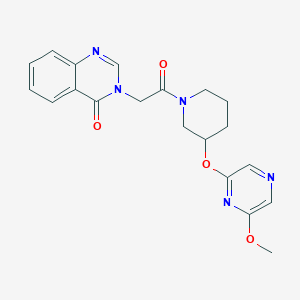
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)
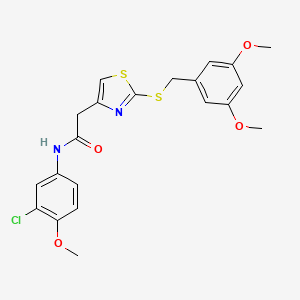
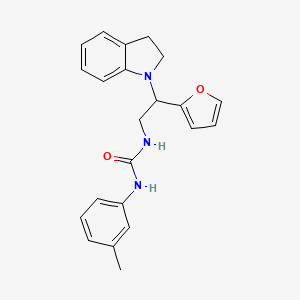
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
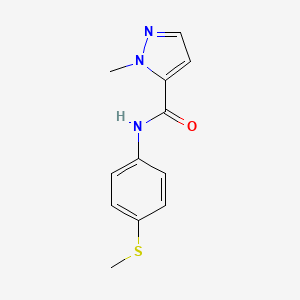
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
